Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate belongs to a class of compounds known as 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acid esters. Research suggests that these esters exhibit a broad spectrum of biological activities, including:
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 260.29 g/mol. It is classified as a tetrahydropyrimidine derivative, characterized by its unique structure that includes a phenyl group and an ethyl ester functionality. The compound appears as a white crystalline powder, with a melting point ranging from 206°C to 210°C, and is noted for its high purity of at least 98% .
These reactions highlight the compound's versatility in synthetic organic chemistry.
Research indicates that ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibits notable biological activities. It has been studied for its potential antibacterial and antitubercular properties, making it a candidate for further pharmacological exploration . The presence of the phenyl group may enhance its interaction with biological targets, contributing to its efficacy.
The synthesis of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. Common methods include:
These methods are essential for producing this compound in laboratory settings.
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate finds applications in various fields:
Its unique structure allows it to act as a scaffold for drug development.
Studies on ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate have shown that it interacts with various biological targets. Its potential interactions include:
These interaction studies are crucial for understanding its mechanism of action and potential therapeutic applications.
Several compounds share structural similarities with ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Methyl 6-methyl-2-oxo-4-phenyl-tetrahydropyrimidine | Lacks ethyl ester; lower molecular weight | |
Ethyl 6-methylpyrimidine | Simpler structure; fewer functional groups | |
Benzyl 6-methylpyrimidine | Contains benzyl instead of phenyl; altered reactivity |
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate stands out due to its specific combination of functional groups and structural complexity. Its potential biological activities further distinguish it from similar compounds.
Irritant